molecular formula C2H5N3O B12547225 (2-Nitrosoethenyl)hydrazine

(2-Nitrosoethenyl)hydrazine

Cat. No.: B12547225
M. Wt: 87.08 g/mol
InChI Key: RRMBYVDOTZXXFD-GRSRPBPQSA-N
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Description

(2-Nitrosoethenyl)hydrazine is an organic compound characterized by the presence of a nitroso group attached to an ethenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrosoethenyl)hydrazine typically involves the reaction of ethenyl hydrazine with nitrosating agents. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl). The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrosoethenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroethenyl hydrazine

    Reduction: Aminoethenyl hydrazine

    Substitution: Various substituted ethenyl hydrazines depending on the nucleophile used

Scientific Research Applications

(2-Nitrosoethenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Nitrosoethenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Nitrophenyl)hydrazine
  • (2-Nitrosoethyl)hydrazine
  • (2-Nitrosoethyl)amine

Uniqueness

(2-Nitrosoethenyl)hydrazine is unique due to its specific structure, which combines the reactivity of the nitroso group with the versatility of the ethenyl hydrazine moiety

Properties

Molecular Formula

C2H5N3O

Molecular Weight

87.08 g/mol

IUPAC Name

(NE)-N-[(2E)-2-hydrazinylideneethylidene]hydroxylamine

InChI

InChI=1S/C2H5N3O/c3-4-1-2-5-6/h1-2,6H,3H2/b4-1+,5-2+

InChI Key

RRMBYVDOTZXXFD-GRSRPBPQSA-N

Isomeric SMILES

C(=N/N)\C=N\O

Canonical SMILES

C(=NN)C=NO

Origin of Product

United States

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